molecular formula C18H32NO3P B055105 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline CAS No. 114767-15-6

4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline

Cat. No.: B055105
CAS No.: 114767-15-6
M. Wt: 341.4 g/mol
InChI Key: JYWMAJMLMKHXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoside-F2 is a rare ginsenoside derived from the root of Panax ginseng, a traditional Chinese medicinal plant. Ginsenosides are the primary active components of ginseng, known for their wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties . Ginsenoside-F2, in particular, has gained attention due to its enhanced bioavailability and potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside-F2 can be synthesized through the enzymatic hydrolysis of major ginsenosides such as ginsenoside-Rb1. This process involves the use of specific glycosidases, such as β-glucosidase, which selectively hydrolyze the glycosidic bonds . The reaction conditions typically include an aqueous medium at a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods: Industrial production of ginsenoside-F2 often employs microbial biotransformation. Microorganisms such as Lactobacillus lactis, engineered to express β-glucosidase, can convert ginsenoside-Rb1 to ginsenoside-F2 during fermentation processes . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ginsenoside-F2 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can modify its structure and enhance its biological activity.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is ginsenoside-F2 itself, which can further undergo modifications to produce other rare ginsenosides with distinct biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Ginsenoside-F2 is unique among ginsenosides due to its enhanced bioavailability and potent biological activities. Similar compounds include:

Ginsenoside-F2 stands out due to its specific molecular modifications and the resulting enhanced biological effects, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

114767-15-6

Molecular Formula

C18H32NO3P

Molecular Weight

341.4 g/mol

IUPAC Name

4-[bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline

InChI

InChI=1S/C18H32NO3P/c1-13(17(3,4)5)21-23(20,22-14(2)18(6,7)8)16-11-9-15(19)10-12-16/h9-14H,19H2,1-8H3

InChI Key

JYWMAJMLMKHXQU-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)OP(=O)(C1=CC=C(C=C1)N)OC(C)C(C)(C)C

Canonical SMILES

CC(C(C)(C)C)OP(=O)(C1=CC=C(C=C1)N)OC(C)C(C)(C)C

Synonyms

4-aminophenylphosphonic acid methyl-1,2,2-trimethylpropyl diester
MATP-1,2,2

Origin of Product

United States

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